molecular formula C22H27NO5S B11682755 Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11682755
M. Wt: 417.5 g/mol
InChI Key: UBNBSHNKBHUZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene ring. The synthetic route may include the following steps:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Acetylation: Introduction of the acetyl group at the 5-position of the thiophene ring.

    Amidation: Coupling of the acetylated thiophene with 4-tert-butylphenoxyacetic acid to form the amide bond.

    Esterification: Finally, the carboxylate group is esterified with ethanol to form the ethyl ester.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetyl and amide groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of specific proteins. The thiophene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions .

Comparison with Similar Compounds

ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents attached to the thiophene ring. The uniqueness of ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27NO5S

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H27NO5S/c1-7-27-21(26)18-13(2)19(14(3)24)29-20(18)23-17(25)12-28-16-10-8-15(9-11-16)22(4,5)6/h8-11H,7,12H2,1-6H3,(H,23,25)

InChI Key

UBNBSHNKBHUZMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.